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molecular formula C13H14O3 B8475325 Methyl 5-(3-methoxyphenyl)penta-2,4-dienoate CAS No. 507222-39-1

Methyl 5-(3-methoxyphenyl)penta-2,4-dienoate

Cat. No. B8475325
M. Wt: 218.25 g/mol
InChI Key: CLCOSIOXUJVIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218376B1

Procedure details

A mixture of the product from step (i) (53.2 g) and lithium hydroxide monohydrate (52 g) in methanol (250 ml) and water (100 ml) was stirred at room temperature for 24 hours and partitioned between ethyl acetate and 2M HCl. The organic phase was washed with brine, dried (MgSO4), and evaporated under reduced pressure to afford an orange oil.
Quantity
53.2 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=[CH:12][C:13]([O:15]C)=[O:14])[CH:6]=[CH:7][CH:8]=1.O.[OH-].[Li+]>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=[CH:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
53.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=CC=CC(=O)OC
Name
lithium hydroxide monohydrate
Quantity
52 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 2M HCl
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford an orange oil

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC=1C=C(C=CC1)C=CC=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06218376B1

Procedure details

A mixture of the product from step (i) (53.2 g) and lithium hydroxide monohydrate (52 g) in methanol (250 ml) and water (100 ml) was stirred at room temperature for 24 hours and partitioned between ethyl acetate and 2M HCl. The organic phase was washed with brine, dried (MgSO4), and evaporated under reduced pressure to afford an orange oil.
Quantity
53.2 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=[CH:12][C:13]([O:15]C)=[O:14])[CH:6]=[CH:7][CH:8]=1.O.[OH-].[Li+]>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=[CH:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
53.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=CC=CC(=O)OC
Name
lithium hydroxide monohydrate
Quantity
52 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 2M HCl
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford an orange oil

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC=1C=C(C=CC1)C=CC=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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